molecular formula C9H10ClNO2 B12100214 Methyl 5-amino-4-chloro-2-methylbenzoate

Methyl 5-amino-4-chloro-2-methylbenzoate

Cat. No.: B12100214
M. Wt: 199.63 g/mol
InChI Key: MXMXDVZAVPNYKP-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position, a chlorine atom at the 4-position, and a methyl ester group at the 2-position. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-4-chloro-2-methylbenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-chloro-2-methylbenzoate, followed by reduction of the nitro group to an amino group. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes precise control of reaction temperatures, concentrations, and the use of high-efficiency catalysts. The process may also involve continuous flow reactors to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-chloro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can further modify the amino group.

    Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon or chemical reducing agents like sodium borohydride.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives with different substituents.

    Substitution: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

Methyl 5-amino-4-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-chloro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the chlorine atom may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Methyl 5-amino-4-chloro-2-methylbenzoate can be compared with other similar compounds such as:

    Methyl 4-amino-5-chloro-2-methylbenzoate: Differing in the position of the amino group.

    Methyl 5-amino-4-chloro-2-ethylbenzoate: Differing in the alkyl group attached to the benzoate.

    Methyl 5-amino-4-bromo-2-methylbenzoate: Differing in the halogen atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 5-amino-4-chloro-2-methylbenzoate

InChI

InChI=1S/C9H10ClNO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

MXMXDVZAVPNYKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)Cl

Origin of Product

United States

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